1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylicacid
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Overview
Description
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C9H14O3 It is characterized by a cyclobutane ring attached to a carboxylic acid group and a hydroxyoxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors under controlled conditions.
Introduction of the Hydroxyoxolan Ring: The hydroxyoxolan ring is introduced via a hydroxylation reaction, where an oxirane ring is opened by a nucleophile.
Industrial Production Methods
Industrial production of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The hydroxyoxolan ring and carboxylic acid group play crucial roles in its binding to enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carbonitrile: Similar structure but with a nitrile group instead of a carboxylic acid group.
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-methanol: Similar structure but with a methanol group instead of a carboxylic acid group.
Uniqueness
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring, hydroxyoxolan ring, and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are distinct from its analogs.
Properties
IUPAC Name |
1-(3-hydroxyoxolan-3-yl)cyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O4/c10-7(11)8(2-1-3-8)9(12)4-5-13-6-9/h12H,1-6H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AALPMRBNIYYGFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)O)C2(CCOC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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